N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine
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Overview
Description
N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine typically involves the reaction of N-methylmethanamine with 1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the pyrazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .
Scientific Research Applications
N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the N-methyl group.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-12-11(10-7-13-14-8-10)9-5-3-2-4-6-9/h2-8,11-12H,1H3,(H,13,14) |
InChI Key |
QROAKOGFHAHSFO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CNN=C2 |
Origin of Product |
United States |
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